(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16172528
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H24N2O4 |
---|---|
Molecular Weight | 320.4 g/mol |
IUPAC Name | (3R,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m1/s1 |
Standard InChI Key | XQJFVIAIJBWDBL-ZIAGYGMSSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Introduction
Synthesis and Applications
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyl group, and protection of the amine with a Boc group. These compounds are often used as building blocks in organic synthesis due to their versatility in forming various derivatives.
Step | Description |
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1. Pyrrolidine Ring Formation | Various methods can be used, such as cyclization reactions. |
2. Introduction of Benzyl Group | Typically involves alkylation of the nitrogen atom. |
3. Boc Protection | Reaction with di-tert-butyl dicarbonate (Boc2O) to protect the amine. |
Related Compounds and Research Findings
While specific research findings on (3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid are not available, related compounds like benzyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate have been studied for their potential applications in medicinal chemistry .
Compound | Molecular Weight | Stereochemistry |
---|---|---|
Benzyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate | 350.4 g/mol | (3S,4S) |
(3R,4S)-Benzyl 3-(2-(tert-butoxycarbonyl(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)amino)acetyl)-4-methylpyrrolidine-1-carboxylate | 647.752 g/mol | (3R,4S) |
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